molecular formula C20H19N3O2S2 B2465396 2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)-N-phenylacetamide CAS No. 941874-70-0

2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)-N-phenylacetamide

Cat. No.: B2465396
CAS No.: 941874-70-0
M. Wt: 397.51
InChI Key: HTGCFQZCAZYBEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)-N-phenylacetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of 2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)-N-phenylacetamide typically involves multiple steps. One common method includes the reaction of a thiazole derivative with an appropriate amine and a thiol compound under specific conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)-N-phenylacetamide can undergo various chemical reactions, including:

Common reagents and conditions for these reactions include the use of solvents like dichloromethane or acetonitrile, and the reactions may be conducted at room temperature or under reflux conditions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits significant biological activities, making it a candidate for drug development.

    Medicine: Due to its antibacterial and antifungal properties, it is being explored for use in treating infections.

    Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)-N-phenylacetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s antibacterial and antifungal effects .

Comparison with Similar Compounds

Similar compounds to 2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)-N-phenylacetamide include other thiazole derivatives such as:

  • 2-amino-4-arylthiazole-5-carboxylates
  • 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide

These compounds share the thiazole ring structure but differ in their substituents, which can significantly affect their biological activities and applications .

Properties

IUPAC Name

2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S2/c1-14-7-9-16(10-8-14)22-19(25)13-27-20-23-17(12-26-20)11-18(24)21-15-5-3-2-4-6-15/h2-10,12H,11,13H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGCFQZCAZYBEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.